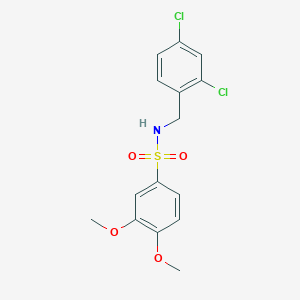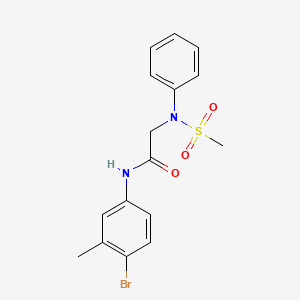![molecular formula C16H14BrN3O3S B3676213 N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-2-nitrobenzamide](/img/structure/B3676213.png)
N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-2-nitrobenzamide
Vue d'ensemble
Description
N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-2-nitrobenzamide is a complex organic compound with a molecular formula of C16H14BrN3O3S This compound is characterized by the presence of a bromine atom, nitro group, and a carbamothioyl group attached to a benzamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-2-nitrobenzamide typically involves multiple steps. One common method includes the reaction of 4-bromo-2,6-dimethylaniline with thiophosgene to form the corresponding isothiocyanate. This intermediate is then reacted with 2-nitrobenzoyl chloride under controlled conditions to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. Solvent recovery and recycling are also employed to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly at the positions ortho and para to the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution of the bromine atom can lead to various derivatives with different functional groups.
Applications De Recherche Scientifique
N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-2-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism of action of N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and carbamothioyl group also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-2,6-dimethylphenylboronic acid
- 4-Bromo-2,6-dimethylaniline
- N-(4-Bromo-2,6-dimethylphenyl)acetamide
Uniqueness
N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-2-nitrobenzamide is unique due to the presence of both a nitro group and a carbamothioyl group, which confer distinct chemical properties and reactivity. This combination is not commonly found in similar compounds, making it a valuable subject for research and development.
Propriétés
IUPAC Name |
N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O3S/c1-9-7-11(17)8-10(2)14(9)18-16(24)19-15(21)12-5-3-4-6-13(12)20(22)23/h3-8H,1-2H3,(H2,18,19,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKDYBKVLJGPMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=S)NC(=O)C2=CC=CC=C2[N+](=O)[O-])C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~2~-(4-chlorophenyl)-N~1~-(2-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3676140.png)
![5-[[4-[(3-Methylphenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B3676141.png)
![2-(3-chloro-4-methyl-N-methylsulfonylanilino)-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B3676149.png)
![2-(phenylthio)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B3676157.png)
![3-ethoxy-N-{[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}benzamide](/img/structure/B3676163.png)
![2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B3676170.png)
![N~1~-(3-chloro-4-methoxyphenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3676172.png)
![N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-(propan-2-yloxy)benzamide](/img/structure/B3676183.png)

![N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-2-nitrobenzamide](/img/structure/B3676196.png)
![N~1~-(5-chloro-2-methylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3676207.png)

![N~1~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3676225.png)
![2,4-dichloro-N-[3-({[(2-methoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]benzamide](/img/structure/B3676233.png)
